5-benzyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-benzyl-3-oxo-2-phenyl-N-(2-phenylethyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c33-27(29-17-16-21-10-4-1-5-11-21)24-19-31(18-22-12-6-2-7-13-22)20-25-26(24)30-32(28(25)34)23-14-8-3-9-15-23/h1-15,19-20H,16-18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWOZWQBBQGWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. The structural features of these compounds often contribute to their biological activities. The presence of a carboxamide group in 5-benzyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide enhances its potential as a bioactive molecule.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a review by Bouabdallah et al. demonstrated that various pyrazole compounds exhibited significant cytotoxicity against different cancer cell lines. Specifically, the compound showed promising results against the MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with respective GI50 values indicating effective growth inhibition at micromolar concentrations .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound Name | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-benzyl... | MCF7 | 3.79 | Induces apoptosis |
| 5-benzyl... | SF-268 | 12.50 | Cell cycle arrest |
| 5-benzyl... | NCI-H460 | 42.30 | Inhibition of DNA repair |
The mechanisms through which This compound exerts its effects involve several pathways:
- Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can disrupt normal cell cycle progression, particularly at the G1/S phase transition.
Study 1: Antitumor Activity in Vivo
A study conducted on mice models indicated that treatment with 5-benzyl... resulted in a significant reduction in tumor size compared to control groups. The compound was administered intraperitoneally at varying doses over a period of two weeks, demonstrating dose-dependent efficacy .
Study 2: In Vitro Analysis
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis as evidenced by increased levels of cleaved caspases and PARP . This suggests that 5-benzyl... triggers intrinsic apoptotic pathways.
Comparison with Similar Compounds
Q & A
Q. What are the standard synthetic routes for preparing 5-benzyl-3-oxo-N-phenethyl-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide?
The synthesis typically involves multi-step pathways, including cyclocondensation of substituted pyrazole intermediates with carbonyl-containing reagents. Key steps include:
- Formation of the pyrazolo[4,3-c]pyridine core via [3+2] cycloaddition or ring-closing reactions .
- Introduction of the benzyl and phenethyl groups via nucleophilic substitution or coupling reactions under controlled temperatures (60–100°C) and inert atmospheres .
- Final carboxamide formation using activated esters (e.g., NHS esters) reacting with phenethylamine . Critical parameters : Solvent polarity (e.g., DMF or THF), catalyst selection (e.g., Pd for cross-coupling), and purification via column chromatography .
Q. How is the compound characterized to confirm its structural integrity?
Analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, with δ 7.2–8.1 ppm indicating aromatic protons .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 485.2 [M+H]⁺) .
- X-ray crystallography : Resolve crystal packing and dihedral angles of the fused pyrazolo-pyridine system (e.g., 80–85° between rings) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies often arise from dynamic processes (e.g., rotational isomers) or solvent-induced conformational changes. Strategies include:
- Variable-temperature NMR : Identify broadening or splitting of peaks due to hindered rotation .
- DFT calculations : Compare experimental and computed chemical shifts to validate dominant conformers .
- Multi-technique validation : Cross-reference IR (e.g., C=O stretch at ~1660 cm⁻¹) and HPLC purity data (>98%) .
Q. What strategies optimize reaction yields for derivatives with modified substituents (e.g., fluorobenzyl vs. methoxybenzyl)?
- Electronic effects : Electron-withdrawing groups (e.g., -F) require milder bases (e.g., K₂CO₃) to avoid side reactions .
- Steric hindrance : Bulky substituents necessitate polar aprotic solvents (e.g., DMSO) to enhance solubility .
- Catalyst screening : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings improves aryl-aryl bond formation efficiency . Case study : Fluorobenzyl derivatives show 15% higher yields than methoxy analogs due to reduced steric clash .
Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?
- Target selection : Prioritize kinases (e.g., PARP-1) or phosphodiesterases based on structural homology to known pyrazolo-pyridine inhibitors .
- Assay conditions :
- IC₅₀ determination : Fluorescence-based assays (e.g., NAD⁺ depletion for PARP-1) at pH 7.4, 37°C .
- Selectivity profiling : Counter-screening against off-target enzymes (e.g., COX-2) .
- Data validation : Use positive controls (e.g., Olaparib for PARP-1) and triplicate measurements to ensure reproducibility .
Contradiction Analysis & Methodological Challenges
Q. How should researchers address inconsistencies in reported solubility profiles across studies?
Discrepancies often stem from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter solubility. Characterize batches via PXRD .
- Solvent systems : Use standardized solvents (e.g., PBS for aqueous solubility; DMSO for stock solutions) . Example : A 2025 study reported 0.2 mg/mL solubility in PBS, while a 2023 study noted 1.5 mg/mL in DMSO—highlighting solvent dependence .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
